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Method Comparison at a Glance

For a quick overview, the table below compares three key techniques for SNO-proteome analysis based on

recent literature [1] [2].

Method Key Principle
Reported
Sensitivity/Performance

Primary
Advantages

Main
Limitations

PAT-
Switch
[1]

Converts SNO to a
phosphonate tag

(6C-CysPAT); co-
enrichment with

phosphopeptides
via IMAC.

Identified 2,442 SNO-
peptides from 300 µg of A.
thaliana sample.
Performance on par with

FAT-switch but with 10x less
input material [1].

Enables
concurrent
analysis of S-
nitrosylation and

phosphorylation
from a single

sample; high
sensitivity for low-

input samples [1].

Requires
specific PAT

reagent; multi-
step protocol

increases
complexity [1].
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Method Key Principle
Reported
Sensitivity/Performance

Primary
Advantages

Main
Limitations

FAT-
Switch
[2]

Uses fluorous tags

for enrichment,
leveraging C-F

covalent bonds.

Identified 2,559 SNO-
peptides from 3 mg of
protein input. Shows

significantly improved
sensitivity over classic BST

[2].

Reduced non-

specific binding;
simpler MS/MS

spectra for easier
identification of

low-abundance
targets [2].

Lacks

commercial
antibodies for

validation; not
ideal for

monitoring
dynamic

changes [2].

SNO-
RAC [3]

Direct capture of

SNO-proteins onto
a thiol-reactive

resin (Thiopropyl
Sepharose).

More sensitive for high-MW

proteins than BST; facilitates
easy on-resin digestion for

straightforward SNO-site
identification [3].

Fewer steps than

BST; compatible
with various

quantitative MS
strategies (SILAC,

iTRAQ, label-free)
[3].

Potential for

low-level
artifacts;

requires careful
controls (e.g.,

pre-photolysis,
ascorbate-

dependence)
[3].

Detailed Experimental Protocols

Here are the core steps for the two most recently developed methods to assist in your experimental setup.

PAT-Switch Method for Dual PTM Analysis [1]

This protocol allows for the simultaneous identification of S-nitrosylation and phosphorylation sites.

Block Free Thiols: Treat protein extracts with iodoacetamide (IAA) to alkylate free thiols. Preserves

S-nitrosylated cysteines and disulfide bonds.
Remove Excess IAA: Precipitate proteins using cold acetone to remove the blocking reagent.

Label S-Nitrosylated Thiols: Reduce SNO-Cys with sodium ascorbate and immediately label with
iodoacetamido-LC-phosphonic acid (6C-CysPAT).

Remove Excess PAT: Precipitate proteins using methanol/chloroform.
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Reduce & Alkylate Disulfide Bonds: Add Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) to

reduce disulfide bonds, then block with 2-chloroacetamide (CAA).
Digest Proteins: Digest the protein mixture into peptides using trypsin.

Co-Enrichment via IMAC: Use Immobilized Metal Ion Affinity Chromatography (IMAC) to
simultaneously enrich both native phosphopeptides and PAT-labeled SNO-peptides.

LC-MS/MS Analysis: Analyze the enriched peptides. Differentiate PTMs by their distinct mass shifts:
+79.97 Da for phosphorylation and +221.08 Da for the PAT tag [1].

FAT-Switch Method [2]

This method follows a similar three-step principle as the Biotin-Switch Technique but uses a different tag.

Block Free Thiols: Block free thiols with S-methyl methanethiosulfonate (MMTS) in the presence of

SDS.
Reduce S-NO Bonds and Label: Reduce S-nitrosylated bonds with Ascorbic Acid (ASC) and

simultaneously label the newly exposed thiols with an N-(4,4,5,5,6,6,7,7,8,8,9,9,9-trideca-fluorononyl)
iodoacetamide tag.

Enrich FAT-labeled Peptides: Use fluorous-based affinity chromatography to specifically isolate the
labeled peptides.

LC-MS/MS Analysis: Identify the SNO-sites by mass spectrometry [2].

Workflow Visualization

The following diagrams illustrate the core steps of the PAT-Switch and FAT-Switch protocols to help

visualize the process.

PAT-Switch Workflow for Dual PTM Analysis
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Protein Sample

1. Block Free Thiols
(Iodoacetamide / IAA)

2. Precipitate to
Remove Excess IAA

3. Reduce S-NO & Label
(Ascorbate + 6C-CysPAT)

4. Precipitate to
Remove Excess PAT

5. Reduce & Alkylate
Disulfide Bonds (TCEP+CAA)

6. Trypsin Digestion

7. IMAC Co-Enrichment
(Phospho- & PAT-peptides)

8. LC-MS/MS Analysis
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and SNO-sites

Click to download full resolution via product page

[1]

FAT-Switch S-Nitrosylation Detection

Protein Sample

Block Free Thiols
(MMTS + SDS)

Reduce & Label
(Ascorbate + FAT Tag)

Enrich FAT-labeled
Peptides (Fluorous)

LC-MS/MS Analysis

Identified SNO-sites

Click to download full resolution via product page

[2]

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s605137?utm_src=pdf-body-img
https://link.springer.com/article/10.1007/s42994-025-00227-2
https://www.smolecule.com/products/s605137?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC12192061/
https://www.smolecule.com/products/s605137?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Troubleshooting Common Issues

Low Signal or Coverage: For the PAT-switch method, ensure complete removal of excess IAA and
PAT after each labeling step through effective precipitation to minimize sample loss [1]. For SNO-

RAC, using freshly prepared low-mass SNOs (like CysNO) for positive controls can help verify the
entire workflow [3].

Specificity and Artifacts: All methods require stringent controls. Always include a negative control
where ascorbate is omitted during the reduction/labeling step to confirm the signal is specific to S-

nitrosylation [3] [2]. For SNO-RAC, a "pre-photolysis" control (exposing the sample to UV light to
decompose SNOs) is also recommended [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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